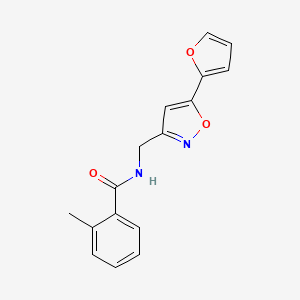

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide

Descripción

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring a methyl-substituted benzene core linked via an amide bond to a 5-(furan-2-yl)isoxazole moiety. The furan and isoxazole groups may confer unique reactivity or biological activity, as seen in structurally related compounds (e.g., antifungal, insecticidal, or anticancer agents) .

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-5-2-3-6-13(11)16(19)17-10-12-9-15(21-18-12)14-7-4-8-20-14/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGYQBOYJXLVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Formation of the Benzamide Group: The benzamide group can be formed by reacting an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Substituted benzamides

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide possesses a unique molecular structure that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 284.32 g/mol. It features a furan ring and an isoxazole moiety, which are known for their diverse biological properties.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives of isoxazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. One study demonstrated that certain isoxazole derivatives showed moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines, suggesting that this compound may also possess similar effects .

COX Inhibition

The compound's structural features indicate potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs). Compounds with similar structures have been reported to exhibit selective inhibition of COX-II, which could position this compound as a candidate for anti-inflammatory therapies .

Interaction with Kinases

Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis. The inhibition of these pathways could lead to reduced cancer cell proliferation and increased apoptosis in malignant cells .

Case Studies and Research Findings

- Antitumor Activity : A study focusing on benzamide derivatives indicated that compounds with furan and isoxazole groups exhibited notable antitumor effects, leading researchers to explore their potential as anticancer agents. In vitro assays showed that these compounds could significantly reduce tumor cell viability .

- Inflammation Models : In experimental models of inflammation, compounds structurally related to this compound demonstrated the ability to reduce inflammatory markers, suggesting their potential use in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isoxazole-Containing Benzamides

Fluxametamide ()

- Structure: 4-[(5RS)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-N-[(EZ)-(methoxyimino)methyl]-2-methylbenzamide.

- Key Differences : The isoxazole ring in Fluxametamide is dihydro (partially saturated) and substituted with electron-withdrawing groups (Cl, CF₃), enhancing its lipophilicity and insecticidal activity. In contrast, the target compound features a fully aromatic isoxazole fused to a furan, which may alter electronic properties and target selectivity .

Compound 8 ()

- Structure : 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide.

- Key Differences : The isoxazole here is methyl-substituted and linked to a benzoimidazole via a propanamide chain. The absence of a furan ring reduces π-conjugation compared to the target compound.

- Spectroscopy : The isoxazole proton in Compound 8 resonates at δ 6.50 (s, 1H), whereas the furan protons in the target compound would likely appear downfield (δ 6.5–7.5 ppm) due to aromatic coupling .

Oxadiazole Analogs ()

LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

- Structural Comparison : Replacing the isoxazole in the target compound with a 1,3,4-oxadiazole alters ring electronics (oxadiazole is more electron-deficient). The sulfamoyl group in LMM11 enhances solubility but may reduce membrane permeability compared to the target compound’s methylbenzamide.

- Biological Activity : LMM11 exhibits antifungal activity, suggesting that the furan-heterocycle combination is critical for targeting fungal enzymes .

Thiazole Derivatives ()

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structure : Benzamide linked to a chloro-thiazole ring.

- Key Differences : Thiazole’s sulfur atom vs. isoxazole’s oxygen creates differences in hydrogen-bonding capacity and metabolic stability. The target compound’s furan may increase susceptibility to oxidative metabolism compared to the chloro-thiazole’s inertness.

- Activity : Thiazole derivatives often target enzymes like PFOR in anaerobic organisms, whereas isoxazoles may inhibit different pathways (e.g., cytochrome P450 in insects) .

Ranitidine-Related Compounds ()

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Spectroscopic Signatures

Actividad Biológica

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and a molecular weight of approximately 246.27 g/mol. The presence of the isoxazole and furan rings contributes to its biological activity, particularly in targeting various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isoxazole moiety can modulate enzyme activity, influencing pathways associated with cell proliferation and apoptosis. Additionally, the furan ring may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Biological Activities

-

Anticancer Activity :

- Several studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- A notable study highlighted that benzamide derivatives inhibited RET kinase activity, leading to reduced cell proliferation in cancer models .

- Antimicrobial Properties :

- Cytotoxicity :

Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer efficacy of this compound analogs against breast cancer cells. The study utilized MTT assays to assess cell viability and apoptosis assays to evaluate the mechanism of action.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction |

| Compound B | 10.0 | Cell cycle arrest |

| N-(target compound) | 7.5 | Dual mechanism |

The results indicated that the target compound had a moderate IC50 value, suggesting potential for further development as an anticancer agent.

Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of N-(target compound) against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound has promising antimicrobial properties, warranting further investigation into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.